molecular formula C26H16ClF6NO4S B2807919 2-[3-(Benzenesulfonyl)-4-{[3-(trifluoromethyl)phenyl]methoxy}phenoxy]-3-chloro-5-(trifluoromethyl)pyridine CAS No. 306979-58-8

2-[3-(Benzenesulfonyl)-4-{[3-(trifluoromethyl)phenyl]methoxy}phenoxy]-3-chloro-5-(trifluoromethyl)pyridine

Cat. No.: B2807919
CAS No.: 306979-58-8
M. Wt: 587.92
InChI Key: HMZPLRDZKFFNGR-UHFFFAOYSA-N
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Description

2-[3-(Benzenesulfonyl)-4-{[3-(trifluoromethyl)phenyl]methoxy}phenoxy]-3-chloro-5-(trifluoromethyl)pyridine is a complex organic compound characterized by the presence of multiple functional groups, including benzenesulfonyl, trifluoromethyl, and pyridine

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-4-[[3-(trifluoromethyl)phenyl]methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16ClF6NO4S/c27-21-12-18(26(31,32)33)14-34-24(21)38-19-9-10-22(23(13-19)39(35,36)20-7-2-1-3-8-20)37-15-16-5-4-6-17(11-16)25(28,29)30/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZPLRDZKFFNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)OCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16ClF6NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Benzenesulfonyl)-4-{[3-(trifluoromethyl)phenyl]methoxy}phenoxy]-3-chloro-5-(trifluoromethyl)pyridine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Benzenesulfonyl)-4-{[3-(trifluoromethyl)phenyl]methoxy}phenoxy]-3-chloro-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzenesulfonyl group to a benzenesulfinyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[3-(Benzenesulfonyl)-4-{[3-(trifluoromethyl)phenyl]methoxy}phenoxy]-3-chloro-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-(Benzenesulfonyl)-4-{[3-(trifluoromethyl)phenyl]methoxy}phenoxy]-3-chloro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of trifluoromethyl groups enhances its binding affinity and specificity, making it effective in modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(Benzenesulfonyl)-4-{[3-(trifluoromethyl)phenyl]methoxy}phenoxy]-3-chloro-5-(trifluoromethyl)pyridine is unique due to its combination of functional groups, which confer specific chemical properties and reactivity

Biological Activity

The compound 2-[3-(Benzenesulfonyl)-4-{[3-(trifluoromethyl)phenyl]methoxy}phenoxy]-3-chloro-5-(trifluoromethyl)pyridine is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features multiple functional groups, including:

  • A benzenesulfonyl moiety, which is known for enhancing solubility and biological activity.
  • Two trifluoromethyl groups that are often associated with increased potency in biological systems due to their electronegative nature.
  • A chlorine atom that may contribute to the compound's reactivity and interaction with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds containing trifluoromethyl groups. For instance, derivatives similar to our compound have shown significant activity against viruses such as H5N1 and SARS-CoV-2. In one study, compounds with trifluoromethyl substitutions exhibited IC50 values indicating effective inhibition of viral replication. Specifically, a derivative with a similar structure demonstrated 93% inhibition against H5N1 at a concentration of 0.5 μmol/μL, suggesting that our compound may exhibit comparable antiviral efficacy .

Anticancer Potential

The benzenesulfonyl group is often linked to anticancer properties due to its ability to interfere with cellular signaling pathways. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. Further studies are required to elucidate the precise mechanisms by which our compound exerts its anticancer effects.

Study 1: Antiviral Efficacy

In a comparative study of various fluorinated compounds, it was found that those containing trifluoromethyl groups had enhanced antiviral activity. The study utilized plaque reduction assays to determine the efficacy against H5N1, where our compound's analogs showed promising results:

CompoundIC50 (μmol/μL)% Inhibition at 0.5 μmol/μL
Compound A3.66993%
Ribavirin (control)0.5100%

This data indicates that the presence of trifluoromethyl groups significantly enhances antiviral activity .

Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of structurally related compounds on various cancer cell lines. The results indicated that compounds with similar benzenesulfonyl and trifluoromethyl functionalities exhibited IC50 values ranging from 10 to 30 μM , demonstrating moderate cytotoxicity against breast and lung cancer cell lines:

CompoundCell LineIC50 (μM)
Compound BMCF-7 (Breast)15
Compound CA549 (Lung)25

These findings suggest potential applications in cancer therapeutics, although further in vivo studies are necessary to confirm efficacy and safety .

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